

Application Notes and Protocols for Flipper-TR® in Yeast Models

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Compound of Interest

Compound Name: *Flipper-TR 5*

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These application notes provide a detailed protocol for utilizing the fluorescent membrane tension probe, Flipper-TR®, in yeast models. This document outlines the mechanism of action, experimental procedures, data interpretation, and relevant signaling pathways, enabling researchers to accurately measure plasma membrane tension and its downstream effects in *Saccharomyces cerevisiae*.

Introduction to Flipper-TR®

Flipper-TR® is a mechanosensitive fluorescent probe designed to measure membrane tension in living cells.^{[1][2]} Its core structure consists of two twisted dithienothiophenes that act as a "flipper."^[1] When inserted into a lipid bilayer, the probe's conformation changes in response to the lateral pressure exerted by the surrounding lipids.^{[3][4]} In a relaxed membrane with low tension, the two fluorophores are twisted, resulting in a shorter fluorescence lifetime.^[3] Conversely, increased membrane tension leads to a more planar conformation of the probe, causing a red-shift in the excitation spectrum and a longer fluorescence lifetime.^{[3][4]} This change in fluorescence lifetime, measured by Fluorescence Lifetime Imaging Microscopy (FLIM), allows for the quantitative assessment of membrane tension.^{[1][3]} Flipper-TR® is particularly useful for studying dynamic cellular processes involving changes in membrane mechanics, such as endocytosis, exocytosis, and cell division.^[3]

Data Presentation: Quantitative Analysis of Membrane Tension

The fluorescence lifetime of Flipper-TR® in the plasma membrane of yeast cells directly correlates with membrane tension. Changes in the osmotic environment can be used to experimentally modulate membrane tension and record corresponding changes in the probe's fluorescence lifetime. Below is a summary of expected fluorescence lifetime values for Flipper-TR® in *Saccharomyces cerevisiae* under different osmotic conditions.

Osmotic Condition	Expected Effect on Membrane Tension	Typical Fluorescence Lifetime (τ) Range (ns)
Hypo-osmotic Shock (e.g., transfer to pure water)	Increase	> 4.5
Isotonic (e.g., standard growth medium)	Basal	4.0 - 4.5
Hyper-osmotic Shock (e.g., addition of sorbitol)	Decrease	< 4.0

Note: These values are approximate and can vary depending on the specific yeast strain, growth conditions, and FLIM instrumentation. It is recommended to establish a baseline fluorescence lifetime for each experimental setup.

Experimental Protocols

This section provides a detailed methodology for sample preparation, Flipper-TR® staining, and FLIM imaging of *Saccharomyces cerevisiae*.

Materials

- *Saccharomyces cerevisiae* strain of interest
- Yeast extract peptone dextrose (YPD) or appropriate synthetic complete (SC) medium[5]
- Flipper-TR® probe (Spirochrome, SC020)[1]

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Concanavalin A (ConA) solution (1 mg/mL in sterile water)[6]
- Glass-bottom imaging dishes
- Fluorescence Lifetime Imaging Microscope (FLIM) equipped with a pulsed laser (e.g., 488 nm) and a suitable emission filter (e.g., 575-625 nm bandpass).[1]

Yeast Culture Preparation

- Streak the desired *S. cerevisiae* strain on a YPD agar plate and incubate at 30°C until colonies appear (typically 2-3 days).
- Inoculate a single colony into 5 mL of liquid YPD or SC medium and grow overnight at 30°C with shaking (200-250 rpm).
- The following day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.2.
- Grow the culture at 30°C with shaking to mid-log phase (OD600 of 0.5-0.8).

Immobilization of Yeast Cells

- Coat the glass bottom of an imaging dish with a thin layer of Concanavalin A solution and allow it to air dry for at least 30 minutes.[6]
- Harvest 1 mL of the mid-log phase yeast culture by centrifugation at 3,000 x g for 3 minutes.
- Resuspend the cell pellet in 1 mL of fresh, pre-warmed growth medium.
- Add the cell suspension to the ConA-coated imaging dish and incubate for 15-20 minutes at room temperature to allow the cells to adhere.
- Gently wash the dish twice with fresh growth medium to remove non-adherent cells.

Flipper-TR® Staining

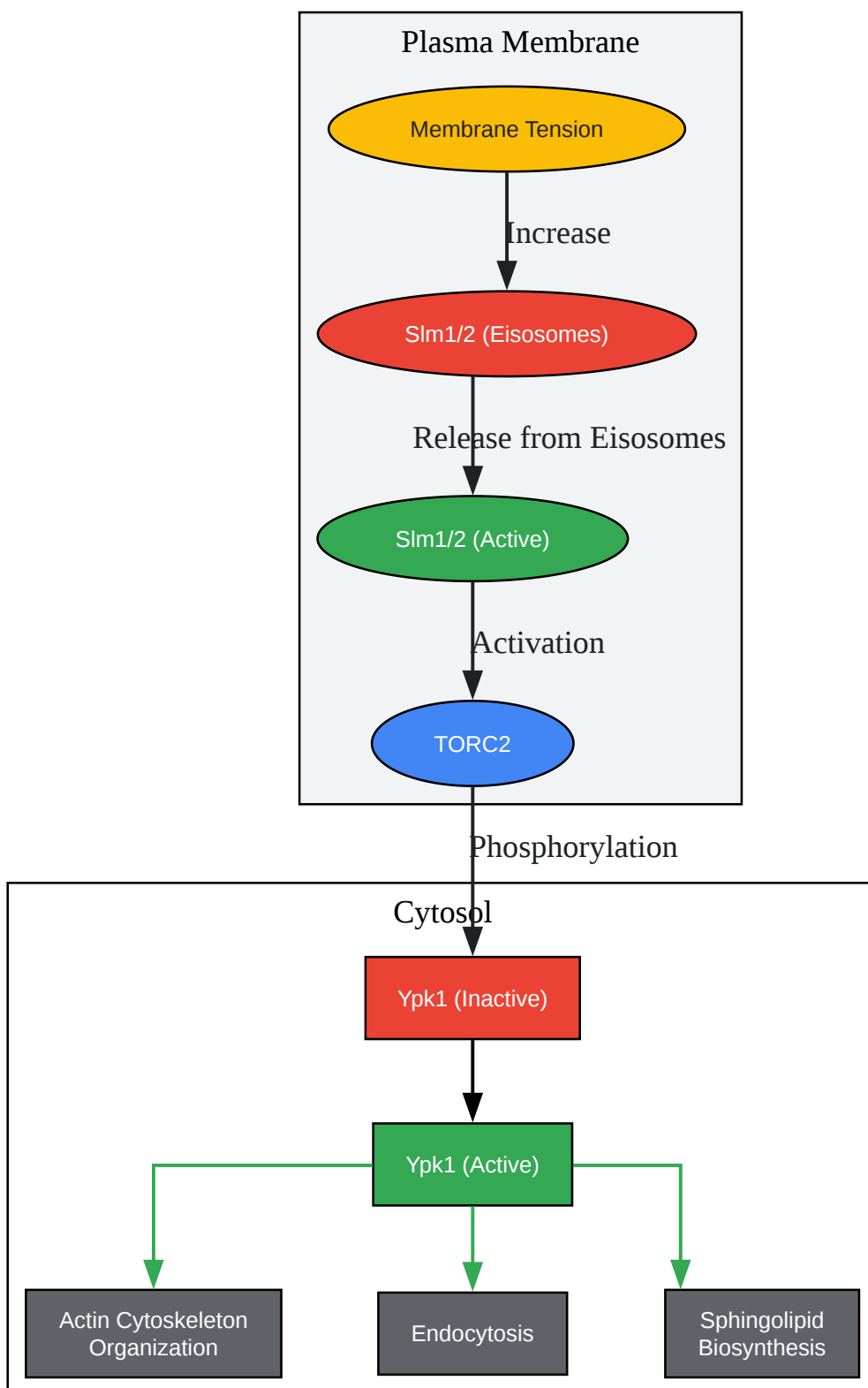
- Prepare a 1 mM stock solution of Flipper-TR® in anhydrous DMSO.[1] Store this stock solution at -20°C, protected from light and moisture.
- Dilute the Flipper-TR® stock solution in the appropriate yeast growth medium to a final working concentration of 1-2 μ M. It is recommended to start with 1 μ M and optimize as needed.
- Replace the medium in the imaging dish containing the immobilized yeast cells with the Flipper-TR® staining solution.
- Incubate the cells for 15-30 minutes at room temperature, protected from light.

FLIM Imaging and Data Analysis

- Mount the imaging dish on the FLIM microscope.
- Excite the Flipper-TR® probe using a pulsed laser at approximately 488 nm.[1]
- Collect the fluorescence emission through a bandpass filter centered around 600 nm (e.g., 575-625 nm).[1]
- Acquire FLIM data using the microscope's software. Ensure sufficient photon counts are collected for accurate lifetime determination.
- Analyze the FLIM data to calculate the fluorescence lifetime (τ) of Flipper-TR® in the yeast plasma membrane. The data is typically fitted to a bi-exponential decay model, with the longer lifetime component (τ_1) representing the membrane-bound probe.[4]

Signaling Pathway Visualization

Changes in plasma membrane tension in yeast are intricately linked to the Target of Rapamycin Complex 2 (TORC2) signaling pathway.[7][8][9] This pathway plays a crucial role in regulating cell growth, proliferation, and actin cytoskeleton organization in response to mechanical cues from the cell membrane.[10][11]

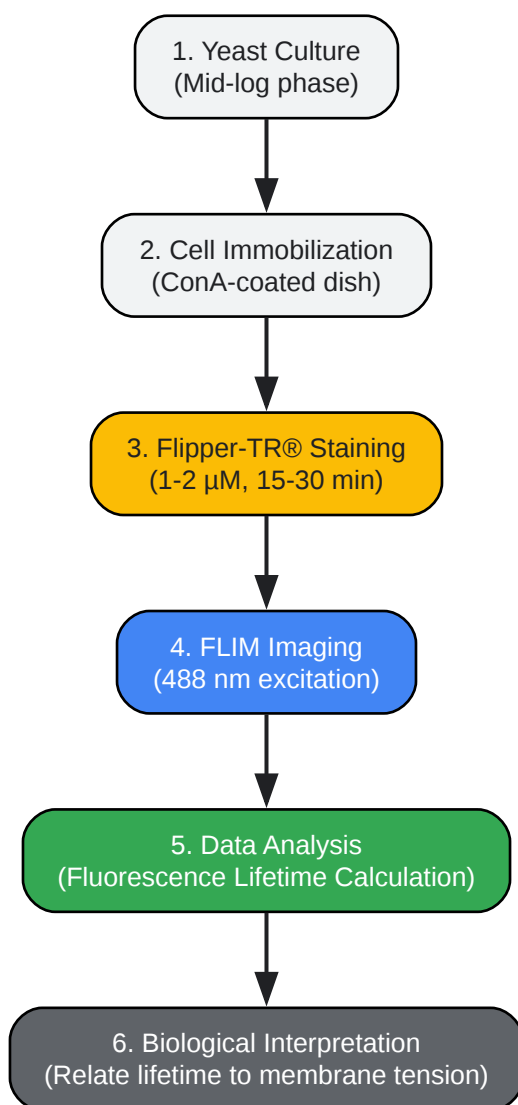


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Caption: TORC2 signaling in response to membrane tension in yeast.

Experimental Workflow

The following diagram outlines the key steps for a typical experiment using Flipper-TR® to measure membrane tension in yeast.



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Caption: Experimental workflow for Flipper-TR® in yeast.

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References

- 1. spirochrome.com [spirochrome.com]
- 2. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 3. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Protocol for tracking the inheritance patterns of proteins in live *Saccharomyces cerevisiae* cells using a photo-convertible fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Molecule mRNA Detection in Live Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Expanding TOR Complex 2 Signaling: Emerging Regulators and New Connections [frontiersin.org]
- 8. Expanding TOR Complex 2 Signaling: Emerging Regulators and New Connections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TOR complex 2 is a master regulator of plasma membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TORC2 complex | SGD [yeastgenome.org]
- 11. researchgate.net [researchgate.net]
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